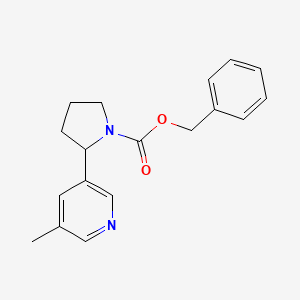![molecular formula C17H24O11 B11815625 Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)
Cyclopenta[c]pyran-4-carboxylic acid, 1-(
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[c]pyran-4-carboxylic acid, 1- is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a fused ring system that includes a cyclopentane and a pyran ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyran-4-carboxylic acid, 1- typically involves multiple steps, including the formation of the cyclopentane and pyran rings. One common method is the asymmetric de Mayo reaction, which uses chiral spirocyclic dioxinone as a photochemical equivalent of diformylacetate . This reaction is known for its high stereoselectivity and efficiency in producing enantiomerically pure iridoids .
Industrial Production Methods
Industrial production of Cyclopenta[c]pyran-4-carboxylic acid, 1- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta[c]pyran-4-carboxylic acid, 1- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Cyclopenta[c]pyran-4-carboxylic acid, 1- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Cyclopenta[c]pyran-4-carboxylic acid, 1- involves its interaction with specific molecular targets and pathways. For example, it may act as a moderator of cyclooxygenase (COX) inhibition, an inducer of heat shock factor 1 (HSF1), and play a role in collagen synthesis . These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Cyclopenta[c]pyran-4-carboxylic acid, 1- include:
Geniposidic acid: Known for its neuroprotective and antioxidative activities.
Geniposide: Used in traditional medicine and has various biological activities.
Mussaenosidic acid: Another iridoid glycoside with potential therapeutic applications.
Uniqueness
Cyclopenta[c]pyran-4-carboxylic acid, 1- is unique due to its fused ring structure and the ability to undergo diverse chemical reactions. Its high stereoselectivity in synthesis and wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C17H24O11 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17-/m1/s1 |
Clave InChI |
XJMPAUZQVRGFRE-QBRSNKFPSA-N |
SMILES isomérico |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
SMILES canónico |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)
![[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815610.png)
![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)




